Naringenin triacetate

Description

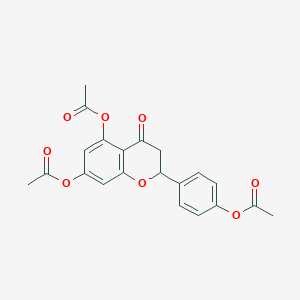

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXCNZZVRAEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559290 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73111-01-0 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Naringenin Triacetate: A Technical Guide on Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin triacetate is a synthetic derivative of naringenin, a naturally occurring flavanone predominantly found in citrus fruits. The acetylation of naringenin's three hydroxyl groups enhances its lipophilicity, leading to improved lipid solubility and bioavailability compared to its parent compound[1]. This modification makes this compound a compound of significant interest for research and development, particularly in exploring its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on its interaction with cellular signaling pathways.

Chemical Properties and Structure

Table 1: Chemical and Physical Properties of this compound and Naringenin

| Property | This compound | Naringenin |

| IUPAC Name | (S)-2-(4-acetoxyphenyl)-4-oxochroman-5,7-diyl diacetate | (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one |

| Synonyms | (S)-Naringenin triacetate | 4',5,7-Trihydroxyflavanone |

| CAS Number | 3682-04-0[2] | 67604-48-2 |

| Molecular Formula | C21H18O8[1][2] | C15H12O5 |

| Molecular Weight | 398.36 g/mol [1] | 272.25 g/mol |

| Appearance | Solid | Pale yellow to pale brown solid |

| Melting Point | Not available | 247-250 °C |

| Boiling Point | Not available | 577.5 ± 50.0 °C (Predicted) |

| Density | Not available | 1.485 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO (80 mg/mL)[1] | Slightly soluble in DMSO and Methanol |

| Storage | Store at 4°C, protect from light[1] | 2-8°C |

Structure:

The chemical structure of this compound consists of the flavanone backbone of naringenin with its three hydroxyl groups at positions 4', 5, and 7 esterified with acetate groups.

-

SMILES: CC(=O)Oc1ccc(cc1)[C@@H]1CC(=O)c2c(OC(C)=O)cc(OC(C)=O)cc2O1

-

InChI Key: HQZXCNZZVRAEPO-SFHVURJKSA-N

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the acetylation of naringenin[3].

Materials:

-

Naringenin

-

Acetic anhydride

-

Pyridine

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve naringenin in pyridine.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to remove excess reagents and solvent.

-

The crude product is purified by silica gel column chromatography to yield this compound.

A study reported a 97% yield for this reaction[3].

Enzymatic Deacetylation of this compound

The regioselective deacetylation of this compound can be achieved using enzymatic methods. This procedure is often used to synthesize specific partially acetylated derivatives.

Materials:

-

This compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

2-propanol

-

Tetrahydrofuran (THF)

-

Celite

Procedure:

-

Dissolve this compound in a mixture of 2-propanol and THF[3].

-

Add the immobilized Candida antarctica lipase B to the solution[3].

-

Stir the mixture at room temperature for a specified period (e.g., 28 hours)[3].

-

Monitor the reaction progress by TLC.

-

Filter the mixture through a pad of Celite to remove the enzyme[3].

-

Wash the filter cake with a suitable solvent (e.g., ethyl acetate).

-

Concentrate the combined filtrate and washings under reduced pressure to obtain the deacetylated product[3].

Biological Activity and Signaling Pathways

This compound is recognized for its good binding affinity to the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family protein BRD4[1]. BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene expression, and its inhibition has emerged as a promising strategy in cancer therapy.

BRD4 Inhibition and Downstream Effects

BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to promoters and enhancers of target genes. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of key oncogenes, most notably MYC[4][5][6]. This suppression of oncogenic transcription results in cell cycle arrest and apoptosis in various cancer cells[5]. The improved bioavailability of this compound makes it an attractive candidate for targeting BRD4 in vivo.

Caption: this compound inhibits BRD4, disrupting oncogene transcription.

Modulation of Inflammatory Signaling Pathways

While direct studies on this compound are limited, its parent compound, naringenin, is well-known to modulate several key inflammatory signaling pathways. Given that this compound acts as a more bioavailable form of naringenin, it is plausible that it exerts its anti-inflammatory effects through these same pathways following in vivo deacetylation.

1. NF-κB Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringenin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2 and iNOS[7][8]. This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB subunits.

Caption: Naringenin inhibits the NF-κB inflammatory pathway.

2. PI3K/AKT Pathway:

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is involved in cell survival, proliferation, and inflammation. Naringenin has been reported to suppress the PI3K/AKT pathway, which can contribute to its anti-cancer and anti-inflammatory effects.

3. JAK/STAT Pathway:

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation. Naringenin has been shown to interfere with this pathway, further contributing to its immunomodulatory properties.

Conclusion

This compound represents a promising modification of the natural flavonoid naringenin, offering enhanced bioavailability and the potential for greater therapeutic efficacy. Its primary known mechanism of action is the inhibition of the epigenetic reader BRD4, a key target in oncology. Furthermore, as a likely prodrug of naringenin, it is expected to modulate multiple critical signaling pathways involved in inflammation and cell survival, including the NF-κB, PI3K/AKT, and JAK/STAT pathways. The detailed chemical and biological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration and application of this compound. Further studies are warranted to fully elucidate the specific pharmacological profile of this compound and its downstream effects in various disease models.

References

- 1. This compound | Flavonoid | BRD4 BD1 binder | TargetMol [targetmol.com]

- 2. This compound | 3682-04-0 | DAA68204 | Biosynth [biosynth.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naringenin, a flavanone with antiviral and anti‐inflammatory effects: A promising treatment strategy against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and anti-arthritic properties of naringenin via attenuation of NF-κB and activation of the heme oxygenase ﴾HO﴿-1/related factor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Naringenin Triacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin triacetate, a synthetic derivative of the naturally occurring flavonoid naringenin, presents a promising pharmacological profile due to its enhanced lipid solubility and bioavailability. This technical guide delineates the core mechanism of action of this compound, focusing on its primary molecular target and the downstream signaling pathways it modulates. While direct quantitative data and specific experimental protocols for this compound are limited in publicly available literature, this document extrapolates its mechanistic functions from the extensive research on its parent compound, naringenin. The primary target identified for this compound is the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[1][2] By binding to BRD4, this compound is poised to influence gene transcription, thereby exerting anti-inflammatory, anti-cancer, and antioxidant effects. This guide provides a comprehensive overview of the pertinent signaling pathways, representative experimental protocols for their investigation, and available quantitative data for naringenin and its derivatives.

Introduction to this compound

Naringenin is a flavanone predominantly found in citrus fruits, known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic potential is often limited by poor bioavailability. This compound is a pro-drug of naringenin, designed to overcome this limitation through acetylation, which increases its lipophilicity and facilitates cellular uptake. Upon intracellular absorption, it is presumed that cellular esterases hydrolyze the acetate groups, releasing the active naringenin molecule.

Chemical Structure:

-

Naringenin: C₁₅H₁₂O₅

-

This compound: C₂₁H₁₈O₈

The primary identified molecular target of this compound is the first bromodomain (BD1) of BRD4, a key epigenetic reader that plays a crucial role in the regulation of gene expression.[1][2]

Core Mechanism of Action: BRD4 Inhibition

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. The BET family of proteins, including BRD4, are critical regulators of gene transcription. BRD4, through its two bromodomains (BD1 and BD2), tethers transcriptional regulatory complexes to acetylated chromatin, thereby activating the transcription of target genes, including oncogenes and pro-inflammatory cytokines.

This compound has been identified as a compound with a good binding affinity for the acetyl-lysine binding pocket of BRD4 BD1.[1][2] By competitively inhibiting the binding of BRD4 to acetylated histones, this compound is expected to disrupt the transcriptional activation of BRD4-dependent genes. This disruption is the cornerstone of its proposed mechanism of action.

Downstream Signaling Pathways

The inhibition of BRD4 by this compound is anticipated to modulate several key signaling pathways implicated in inflammation and cancer. The following sections detail these pathways, with the understanding that the specific effects of this compound are inferred from studies on naringenin.

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. BRD4 is known to be a co-activator of NF-κB, promoting the transcription of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

Proposed Mechanism: By inhibiting BRD4, this compound is expected to suppress the transcriptional activity of NF-κB, leading to a reduction in the expression of pro-inflammatory mediators.[3][4]

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer and inflammatory diseases. Naringenin has been shown to inhibit the phosphorylation of key MAPK proteins.[5]

-

Proposed Mechanism: this compound, by virtue of its naringenin core, likely inhibits the activation of the MAPK pathway, contributing to its anti-proliferative and anti-inflammatory effects.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Naringenin has been demonstrated to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR.[6][7]

-

Proposed Mechanism: this compound is predicted to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.

The JAK/STAT pathway is crucial for cytokine signaling and is involved in inflammation, immunity, and hematopoiesis. Constitutive activation of this pathway is linked to various cancers and inflammatory conditions. Naringenin has been shown to modulate the JAK/STAT pathway.[8][9]

-

Proposed Mechanism: By interfering with the JAK/STAT signaling cascade, this compound may reduce the expression of genes involved in cell survival and inflammation.

Quantitative Data

Table 1: In Vitro Anti-Cancer Activity of Naringenin Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 3-(4-chlorobenzylidene)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | MCF-7 (Breast Cancer) | SRB Assay | 10.35 | [10] |

| 3-(4-chlorobenzylidene)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | HT-29 (Colon Cancer) | SRB Assay | 12.03 | [10] |

| Naringenin | HL-60 (Leukemia) | Resazurin Assay | > 50 | [10] |

| Naringenin | MCF-7 (Breast Cancer) | Resazurin Assay | > 50 | [10] |

Table 2: Anti-Inflammatory Activity of Naringenin

| Model | Key Findings | Reference |

| Dextran Sulphate Sodium-Induced Murine Colitis | Reduced severity of colitis, down-regulated pro-inflammatory mediators (iNOS, ICAM-1, MCP-1, Cox2, TNF-α, IL-6). | [4] |

| LPS-stimulated RAW264.7 Macrophages | Blocked nuclear translocation of NF-κB p65. | [4] |

| TNF-α-induced HT-29 Cells | Inhibited NF-κB luciferase expression. | [11] |

| Complete Freund's Adjuvant (CFA)-induced Arthritis in Rats | Reduced joint inflammation and levels of TNF-α. | [3] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following are representative methodologies for key experiments that would be appropriate for characterizing its mechanism of action.

BRD4 Binding Assays

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay measures the binding of GST-tagged BRD4 to a biotinylated acetylated histone peptide. A decrease in the FRET signal upon addition of the test compound indicates displacement of the histone peptide and binding of the compound to the bromodomain.[1]

-

AlphaScreen Assay: This bead-based proximity assay detects the interaction between a donor bead-conjugated BRD4 and an acceptor bead-conjugated acetylated histone peptide. Inhibition of this interaction by a compound results in a decreased signal.[12][13]

-

NanoBRET™ Cell-Based Assay: This assay measures target engagement in live cells. A NanoLuc® luciferase-tagged BRD4 and a fluorescently labeled tracer that binds to the bromodomain are expressed in cells. Compound binding displaces the tracer, leading to a decrease in the BRET signal.[14][15]

Cell Viability and Proliferation Assays

-

MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound. After incubation, MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The crystals are solubilized, and the absorbance is measured to determine cell viability.[16]

Western Blot Analysis for Signaling Pathway Modulation

-

Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS for NF-κB activation). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p-ERK, p-Akt, p-STAT3).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Treatment: Treat the transfected cells with this compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.[11][17][18]

Visualizations

Signaling Pathways

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a promising derivative of naringenin with enhanced bioavailability, positioning it as a potentially more effective therapeutic agent. Its primary mechanism of action is proposed to be the inhibition of the epigenetic reader BRD4, leading to the modulation of key signaling pathways involved in inflammation and cancer, including NF-κB, MAPK, PI3K/Akt/mTOR, and JAK/STAT. While further research is required to establish specific quantitative efficacy and detailed in vivo effects, the foundational knowledge of naringenin's activity provides a strong rationale for the continued investigation of this compound as a novel therapeutic candidate. The experimental frameworks outlined in this guide offer a robust starting point for researchers to elucidate the precise molecular mechanisms and therapeutic potential of this compound.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. glpbio.com [glpbio.com]

- 3. Anti-inflammatory and anti-arthritic properties of naringenin via attenuation of NF-κB and activation of the heme oxygenase ﴾HO﴿-1/related factor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Naringenin-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Naringenin and cryptotanshinone shift the immune response towards Th1 and modulate T regulatory cells via JAK2/STAT3 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combined effects of naringin and doxorubicin on the JAK/STAT signaling pathway reduce the development and spread of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.com]

- 15. promega.com [promega.com]

- 16. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 17. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

Initial Biological Activity Screening of Naringenin Triacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. However, its therapeutic potential is often limited by poor bioavailability and solubility. Acetylation of flavonoids is a common strategy to enhance their lipophilicity and cellular uptake, potentially leading to improved biological activity. This technical guide provides a framework for the initial biological activity screening of naringenin triacetate, the acetylated form of naringenin. While direct experimental data on this compound is limited in publicly available literature, this document outlines the expected biological activities based on the known effects of naringenin and its derivatives. It also provides detailed experimental protocols for key assays and visual representations of relevant signaling pathways to guide researchers in the comprehensive evaluation of this promising compound.

Introduction

Naringenin (4',5,7-trihydroxyflavanone) exerts its biological effects through various mechanisms, including the modulation of cellular signaling pathways related to inflammation, apoptosis, and cell cycle regulation.[1][2] The addition of three acetyl groups to form this compound is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets. This guide details the foundational assays to explore the antioxidant, anti-inflammatory, anticancer, and antimicrobial potential of this compound.

Synthesis of this compound

While this guide focuses on the biological screening of this compound, a brief overview of its synthesis is relevant. This compound can be synthesized from naringenin through an esterification reaction. A general laboratory-scale synthesis involves reacting naringenin with an acetylating agent, such as acetic anhydride, in the presence of a base catalyst like pyridine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Following the reaction, the product is isolated and purified using techniques like recrystallization or column chromatography to yield pure this compound. Characterization of the synthesized compound should be performed using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Antioxidant Activity Screening

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. It is anticipated that this compound will retain or potentially exhibit modified antioxidant properties compared to its parent compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.[3][4]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare serial dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well microplate, add a specific volume of each this compound dilution.

-

Add the DPPH working solution to each well.

-

Include a blank (solvent only) and a positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Data Presentation: Antioxidant Activity

The quantitative results from antioxidant assays should be summarized in a table for clear comparison.

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference Compound (IC50 µM) |

| This compound | Data to be determined | Data to be determined | e.g., Ascorbic Acid |

| Naringenin | Literature value | Literature value | e.g., Ascorbic Acid |

| Naringenin Senecioic Ester | Literature value[6] | Not available | e.g., Trolox[6] |

Anti-inflammatory Activity Screening

Naringenin is known to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][7] It is hypothesized that this compound may exhibit similar or enhanced anti-inflammatory effects.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 1.5 x 10⁵ cells/mL) and incubate for 24 hours.[8]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8] Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.[8]

-

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite.

-

Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the general mechanism of NF-κB activation and potential points of inhibition by compounds like naringenin and its derivatives.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Data Presentation: Anti-inflammatory Activity

| Compound | NO Inhibition IC50 (µM) in RAW 264.7 | Cell Viability (at IC50) | Reference Compound (IC50 µM) |

| This compound | Data to be determined | Data to be determined | e.g., Dexamethasone |

| Naringenin | Literature value | Literature value | e.g., Dexamethasone |

Anticancer Activity Screening

Naringenin has demonstrated anticancer effects in various cancer cell lines.[10][11] The enhanced cellular uptake of this compound could potentially translate to more potent cytotoxic effects against cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Materials:

-

Cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer)[15][16]

-

Appropriate cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[17]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm.[18]

-

Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Experimental Workflow: Anticancer Screening

The following diagram outlines a typical workflow for in vitro anticancer activity screening.

Caption: A general workflow for the in vitro screening of anticancer activity.

Data Presentation: Anticancer Activity

| Cell Line | Compound | IC50 (µM) at 48h | Reference Compound (IC50 µM) |

| MCF-7 | This compound | Data to be determined | e.g., Doxorubicin |

| A549 | This compound | Data to be determined | e.g., Cisplatin |

| MCF-7 | Naringenin | Literature value | e.g., Doxorubicin |

| A549 | Naringenin | Literature value | e.g., Cisplatin[15] |

Antimicrobial Activity Screening

Flavonoids, including naringenin, have been reported to possess antimicrobial properties against a range of microorganisms.[19][20] The increased lipophilicity of this compound may facilitate its passage through microbial cell walls and membranes, potentially enhancing its antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]

Materials:

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Sterile 96-well microplates

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: In a 96-well microplate, perform serial two-fold dilutions of this compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

| Microorganism | Compound | MIC (µg/mL) | Reference Compound (MIC µg/mL) |

| Staphylococcus aureus | This compound | Data to be determined | e.g., Ciprofloxacin |

| Escherichia coli | This compound | Data to be determined | e.g., Ciprofloxacin |

| Candida albicans | This compound | Data to be determined | e.g., Fluconazole |

| S. aureus | Naringenin | Literature value[19] | e.g., Ciprofloxacin |

| E. coli | Naringenin | Literature value[19] | e.g., Ciprofloxacin |

| C. albicans | Naringenin | Literature value[20] | e.g., Fluconazole |

Conclusion

This technical guide provides a comprehensive framework for the initial biological activity screening of this compound. While specific experimental data for this compound is currently scarce, the provided protocols and background information on naringenin and its derivatives offer a solid foundation for its evaluation. The increased lipophilicity of this compound suggests it may possess enhanced bioavailability and cellular uptake, potentially leading to improved antioxidant, anti-inflammatory, anticancer, and antimicrobial activities compared to its parent compound. The systematic application of the described assays will be crucial in elucidating the therapeutic potential of this compound and paving the way for further preclinical and clinical development. Researchers are encouraged to use this guide as a starting point and to adapt the methodologies to their specific research questions and available resources.

References

- 1. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. mdpi.com [mdpi.com]

- 5. marinebiology.pt [marinebiology.pt]

- 6. mdpi.com [mdpi.com]

- 7. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsdjournal.org [rsdjournal.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

The Genesis of a Potent Flavonoid: A Technical Guide to the Discovery and Natural Sources of Naringenin Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the origins of this promising molecule is paramount for its efficient extraction, synthesis, and therapeutic application. This technical guide provides an in-depth exploration of the discovery and natural sources of naringenin precursors, detailing the biosynthetic pathway, quantitative data on precursor abundance, and the experimental protocols for their isolation and analysis.

The Naringenin Biosynthetic Pathway: A Step-by-Step Elucidation

Naringenin is synthesized in plants through the phenylpropanoid pathway, a complex series of enzymatic reactions that converts the aromatic amino acids L-phenylalanine and L-tyrosine into a variety of secondary metabolites. The core pathway leading to naringenin involves five key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL) / Tyrosine Ammonia-Lyase (TAL) : This enzyme catalyzes the initial step, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid or L-tyrosine to p-coumaric acid. This is a critical control point in the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central intermediate in flavonoid biosynthesis.

-

Chalcone Synthase (CHS) : CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI) : The final step involves the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

// Nodes Phe [label="L-Phenylalanine", fillcolor="#F1F3F4"]; Tyr [label="L-Tyrosine", fillcolor="#F1F3F4"]; Cinnamic_acid [label="trans-Cinnamic Acid", fillcolor="#FBBC05"]; p_Coumaric_acid [label="p-Coumaric Acid", fillcolor="#FBBC05"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05"]; Malonyl_CoA [label="3x Malonyl-CoA", fillcolor="#F1F3F4"]; Naringenin_Chalcone [label="Naringenin Chalcone", fillcolor="#EA4335"]; Naringenin [label="(2S)-Naringenin", fillcolor="#34A853"];

// Edges Phe -> Cinnamic_acid [label="PAL", fontcolor="#5F6368"]; Tyr -> p_Coumaric_acid [label="TAL", fontcolor="#5F6368"]; Cinnamic_acid -> p_Coumaric_acid [label="C4H", fontcolor="#5F6368"]; p_Coumaric_acid -> p_Coumaroyl_CoA [label="4CL", fontcolor="#5F6368"]; {p_Coumaroyl_CoA, Malonyl_CoA} -> Naringenin_Chalcone [label="CHS", fontcolor="#5F6368"]; Naringenin_Chalcone -> Naringenin [label="CHI", fontcolor="#5F6368"]; } Naringenin biosynthetic pathway.

Natural Sources and Quantitative Analysis of Naringenin Precursors

The primary natural sources of naringenin are citrus fruits, where it often exists as the glycoside naringin. The concentration of these compounds varies significantly depending on the fruit variety, maturity, and the specific part of the fruit.

Quantitative Data on Naringin and Naringenin in Citrus Fruits

The following tables summarize the quantitative data for naringin and naringenin content in various citrus fruits, as determined by High-Performance Liquid Chromatography (HPLC).

| Citrus Fruit | Variety | Fruit Part | Naringin Content | Reference |

| Grapefruit | White | Juice | 16.90 mg/100 mg | |

| Grapefruit | Pink/Red | Juice | 13.87 mg/100 mg | |

| Grapefruit | Duncan, Marsh, Thompson | Back membrane | 17,994–27,330 ppm | |

| Grapefruit | Duncan, Marsh, Thompson | Juice vesicles | 295–377 ppm | |

| Pummelo | - | Juice | 72.06 - 73.90 mg/L | |

| Sweet Orange | Mosambi | Juice | 19.95 mg/L | |

| Sweet Orange | - | Juice | 22.06 ± 0.50 µg/mL | |

| Sour Orange | - | - | 338.36 mg/100 g |

| Citrus Fruit | Variety | Fruit Part | Naringenin Content | Reference |

| Sour Orange | - | - | 2.35 mg/100 g | |

| Citrus Juices | - | - | 0.11–0.176 mg/100 mg |

Extraction Yields of Naringin from Grapefruit Peel

Different extraction methods yield varying amounts of naringin from grapefruit peel, a significant by-product of the juice industry.

| Extraction Method | Solvent | Yield | Reference |

| Hot Methanol Extraction | Methanol | 4.1% w/w | |

| Sonication with Increased Volume | Ethanol | 2.47 ± 0.15 g / 100 g | |

| Supercritical Fluid Extraction (SFE) | 15% Ethanol | 14.4 g/kg | |

| Ultrasound-Assisted Extraction | 70% Aqueous Ethanol | 2.20% | |

| Ultrasound-Assisted with Deep Eutectic Solvents | Betaine/Ethanediol (1:4) with 40% water | 83.98 ± 1.92 mg/g |

Quantitative Data on p-Coumaric Acid in Various Plant Sources

p-Coumaric acid is a ubiquitous phenolic acid found in a wide range of fruits and vegetables.

| Plant Source | Part | p-Coumaric Acid Content | Reference |

| Pineapple (Ripe) | Juice Extract | 11.76 µg/mL | |

| Pineapple (Ripe) | Methanol Extract | 0.03 µg/mL | |

| Pineapple (Unripe) | Juice Extract | 0.41 µg/mL | |

| Sweet Orange | Peel Juice | ~300 mg/kg (of total cinnamic acids) | |

| Sweet Orange | Flavedo | ~140 mg/kg (of total cinnamic acids) | |

| Sweet Orange | Juice | ~120 mg/kg (of total cinnamic acids) | |

| Lemon | Pulp | Not specified individually | |

| Grapefruit | - | 4.00e-03 mg/100 g FW | |

| Apple | Whole, raw | 0.27 mg/100 g FW | |

| Grape | - | 11.7– 38. mg/kg | |

| Cherry | - | 51. mg/kg | |

| Orange | - | 17.8– 18.1. mg/kg |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate quantification and characterization of naringenin precursors and the enzymes involved in their biosynthesis.

High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

// Nodes Sample_Prep [label="Sample Preparation\n(Extraction, Filtration)"]; Injection [label="Injection into HPLC System"]; Separation [label="Separation on C18 Column\n(Gradient Elution)"]; Detection [label="Detection\n(UV/DAD at specific wavelengths)"]; Quantification [label="Quantification\n(Comparison with Standards)"];

// Edges Sample_Prep -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Quantification; } General HPLC workflow for flavonoid analysis.

Objective: To separate and quantify naringenin and its precursors in plant extracts.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid (analytical grade)

-

Naringenin and precursor standards (e.g., p-coumaric acid, naringin)

Mobile Phase Preparation (Example Gradient):

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

Gradient program:

-

0-5 min: 10% B

-

5-25 min: Linear gradient to 40% B

-

25-30 min: Hold at 40% B

-

30-35 min: Linear gradient to 10% B

-

35-40 min: Hold at 10% B for column re-equilibration

-

Procedure:

-

Sample Preparation:

-

Extract plant material with a suitable solvent (e.g., methanol, ethanol).

-

Centrifuge the extract to remove solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare stock solutions of naringenin and precursor standards in methanol.

-

Create a series of dilutions to generate a calibration curve.

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 30°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the detection wavelength (e.g., 280 nm for naringenin and naringin, 310 nm for p-coumaric acid).

-

Inject a fixed volume (e.g., 10 µL) of the sample and standards.

-

-

Quantification:

-

Identify peaks based on retention times of the standards.

-

Quantify the compounds by comparing the peak areas of the samples to the calibration curve of the standards.

-

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

Objective: To determine the activity of PAL in a plant extract by measuring the formation of trans-cinnamic acid.

Principle: The conversion of L-phenylalanine to trans-cinnamic acid by PAL results in an increase in absorbance at 290 nm.

Reagents:

-

Sodium borate buffer (0.1 M, pH 8.8)

-

L-phenylalanine solution (50 mM in sodium borate buffer)

-

Trichloroacetic acid (TCA), 1 M

Procedure:

-

Enzyme Extraction:

-

Homogenize plant tissue in a cold extraction buffer (e.g., sodium borate buffer containing polyvinylpyrrolidone and β-mercaptoethanol).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

1.0 mL of 0.1 M sodium borate buffer (pH 8.8)

-

0.5 mL of 50 mM L-phenylalanine

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.5 mL of the enzyme extract.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 0.5 mL of 1 M TCA.

-

-

Measurement:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 290 nm against a blank (prepared by adding TCA before the enzyme extract).

-

-

Calculation:

-

Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (ε = 10,000 M⁻¹ cm⁻¹).

-

Express PAL activity as nmol of cinnamic acid formed per minute per milligram of protein.

-

4-Coumaroyl-CoA Ligase (4CL) Enzyme Activity Assay

Objective: To measure the activity of 4CL by monitoring the formation of p-coumaroyl-CoA.

Principle: The formation of the thioester bond in p-coumaroyl-CoA results in an increased absorbance at 333 nm.

Reagents:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

ATP solution (5 mM)

-

MgCl₂ solution (10 mM)

-

Coenzyme A (CoA) solution (0.5 mM)

-

p-Coumaric acid solution (0.5 mM)

Procedure:

-

Enzyme Extraction:

-

Extract the enzyme from plant tissue as described for the PAL assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

850 µL of Tris-HCl buffer

-

50 µL of ATP solution

-

50 µL of MgCl₂ solution

-

25 µL of CoA solution

-

25 µL of p-coumaric acid solution

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme extract.

-

-

Measurement:

-

Monitor the increase in absorbance at 333 nm for 5-10 minutes using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of p-coumaroyl-CoA formation using its molar extinction coefficient (ε ≈ 21,000 M⁻¹ cm⁻¹).

-

Express 4CL activity as nmol of p-coumaroyl-CoA formed per minute per milligram of protein.

-

Chalcone Isomerase (CHI) Enzyme Activity Assay

Objective: To determine the activity of CHI by measuring the conversion of naringenin chalcone to naringenin.

Principle: The cyclization of the yellow-colored naringenin chalcone to the colorless naringenin leads to a decrease in absorbance at approximately 395 nm.

Reagents:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Naringenin chalcone solution (50 µM in ethanol or DMSO)

Procedure:

-

Enzyme Extraction:

-

Extract the enzyme from plant tissue as described for the PAL assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a cuvette containing:

-

980 µL of potassium phosphate buffer

-

10 µL of the enzyme extract

-

-

Pre-incubate at 30°C for 3 minutes.

-

Initiate the reaction by adding 10 µL of the naringenin chalcone solution.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 395 nm for 5 minutes.

-

-

Calculation:

-

Calculate the rate of naringenin chalcone conversion.

-

Express CHI activity as nmol of naringenin formed per minute per milligram of protein.

-

Conclusion

This technical guide provides a comprehensive overview of the discovery and natural sources of naringenin precursors, with a focus on quantitative data and detailed experimental methodologies. The provided information on the biosynthetic pathway, precursor concentrations in various plant sources, and robust analytical protocols will serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is essential for harnessing the full therapeutic potential of naringenin and for the development of novel applications in medicine and biotechnology. Further research focusing on the quantification of malonyl-CoA in relevant plant tissues and the development of a standardized, detailed protocol for the Chalcone Synthase (CHS) assay would further enhance our understanding and utilization of this important biosynthetic pathway.

In Vitro Antioxidant Capacity of Naringenin Triacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the known in vitro antioxidant capacity of the parent compound, naringenin, as a proxy. It also details the standard experimental protocols used to evaluate the antioxidant potential of flavonoids, which are directly applicable to naringenin triacetate. This information is intended to serve as a foundational resource for researchers designing studies to assess the antioxidant efficacy of this compound and other lipophilic flavonoid derivatives.

Theoretical Framework: Antioxidant Activity of Flavonoids

The antioxidant mechanism of flavonoids like naringenin primarily involves donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. The arrangement and number of hydroxyl groups on the flavonoid's A and B rings are crucial determinants of its antioxidant capacity. Acetylation of these hydroxyl groups, as in this compound, would theoretically diminish this hydrogen-donating ability. However, ester derivatives of other flavonoids have shown that such modifications can sometimes lead to comparable or even enhanced antioxidant activity, potentially through different mechanisms or improved interaction with lipophilic environments.[5][6][7]

Quantitative Antioxidant Capacity of Naringenin

The following table summarizes the reported in vitro antioxidant capacity of naringenin from various assays. This data serves as a baseline for understanding the potential antioxidant activity of its derivatives.

| Assay Type | Compound | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Naringenin | 91.74 ± 1.2% scavenging | [8] |

| DPPH Radical Scavenging | Naringenin | 76.06% inhibition at 1 µM | [5] |

| Hydroxyl Radical Scavenging | Naringenin | Potent scavenging activity | [1] |

| Superoxide Radical Scavenging | Naringenin | Potent scavenging activity | [1] |

| Nitric Oxide Radical Scavenging | Naringenin | Potent scavenging activity | [1] |

| Hydrogen Peroxide Scavenging | Naringenin | Potent scavenging activity | [1] |

Note: IC50 is the concentration of an antioxidant required to scavenge 50% of the initial free radicals.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for key experiments that can be employed to determine the in vitro antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades to a yellow color, which is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Principle: The pre-formed ABTS•+ solution has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Methodology:

-

Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution and serial dilutions.

-

Reaction Mixture: A fixed volume of the ABTS•+ working solution is mixed with varying concentrations of the test compound.

-

Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

TEAC Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the sample with that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically.

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

-

Sample Preparation: this compound is dissolved in a suitable solvent.

-

Reaction Mixture: A small volume of the sample solution is added to a larger volume of the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard ferrous sulfate (FeSO₄) solution. The results are expressed as Fe²⁺ equivalents (e.g., in µM).

Visualizations

Caption: General experimental workflow for in vitro antioxidant assays.

Caption: Simplified mechanism of free radical scavenging by naringenin.

Conclusion

While direct quantitative data on the in vitro antioxidant capacity of this compound remains to be fully elucidated in the scientific literature, the established antioxidant profile of its parent compound, naringenin, provides a strong rationale for its investigation. The enhanced lipophilicity of this compound may offer advantages in certain biological systems. The standardized protocols for DPPH, ABTS, and FRAP assays detailed in this guide provide a robust framework for researchers to systematically evaluate the antioxidant potential of this compound and contribute valuable data to the field of flavonoid research and drug development.

References

- 1. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 3682-04-0 | DAA68204 | Biosynth [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Use of Naringinase to Modify the Sensory Quality of Foods and Increase the Bioavailability of Flavonoids: A Systematic Review [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Improved antioxidant, antimicrobial and anticancer activity of naringenin on conjugation with pectin - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxic Effects of Naringenin Triacetate on Cancer Cells: A Technical Guide

Disclaimer: This technical guide addresses the preliminary cytotoxic effects of naringenin triacetate on cancer cells. However, a comprehensive review of the current scientific literature reveals a significant lack of direct experimental data specifically for this compound. This compound is the acetylated form of naringenin and is considered a prodrug. Acetylation can increase the bioavailability of flavonoids, and studies on other acetylated flavonoids suggest that this modification can sometimes enhance cytotoxic activity against cancer cells. It is presumed that the biological effects of this compound are mediated by its conversion to naringenin within the cells. Therefore, this document provides a detailed overview of the cytotoxic effects of the parent compound, naringenin , as a scientifically-grounded proxy. All data, protocols, and pathways described herein are based on studies conducted with naringenin.

Introduction

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Its potential as a therapeutic agent in oncology is attributed to its ability to modulate various cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[1][2] This guide provides a technical overview of the cytotoxic effects of naringenin on various cancer cell lines, detailing the experimental methodologies used to assess these effects and the underlying molecular mechanisms.

Quantitative Data on Cytotoxicity

The cytotoxic effects of naringenin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following tables summarize the IC50 values and other quantitative measures of naringenin's effects.

Table 1: IC50 Values of Naringenin in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| A549 | Lung Adenocarcinoma | ~400-800 | 48 |

| HepG2 | Hepatocellular Carcinoma | ~80-320 | 24 |

| A431 | Epidermoid Carcinoma | ~300-500 | Not Specified |

| MCF-7 | Breast Cancer | 49 | 48 |

| B16F10 | Murine Melanoma | ~100-400 | 24 |

| SK-MEL-28 | Human Melanoma | ~100-400 | 24 |

| HOS | Osteosarcoma | Not Specified | 24 |

| U2OS | Osteosarcoma | Not Specified | 24 |

Table 2: Apoptotic Effects of Naringenin on Cancer Cells

| Cancer Cell Line | Concentration (µM) | Apoptotic Cells (%) | Method |

| A431 | 100 | 6.24 | Flow Cytometry |

| A431 | 300 | 14.39 | Flow Cytometry |

| A431 | 500 | 26.32 | Flow Cytometry |

| A431 | 100 | ~14 | DAPI Staining |

| A431 | 300 | ~27.3 | DAPI Staining |

| A431 | 500 | ~58 | DAPI Staining |

| HepG2 | Not Specified | 0.4 to 7.1 | Flow Cytometry |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of naringenin.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are obtained from a certified cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: A stock solution of naringenin is prepared in dimethyl sulfoxide (DMSO). On the day of the experiment, the stock solution is diluted in the culture medium to the desired final concentrations. The final DMSO concentration in the medium should not exceed a level known to be non-toxic to the cells (typically <0.1%).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.

-

Drug Incubation: The culture medium is replaced with fresh medium containing various concentrations of naringenin or vehicle control (DMSO). The cells are incubated for specified time periods (e.g., 24, 48 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with naringenin at the desired concentrations for the specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC and PI fluorescence are detected.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: After treatment with naringenin, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, components of signaling pathways) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

Naringenin exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. Naringenin has been shown to inhibit this pathway, leading to apoptosis.[3]

Naringenin-mediated inhibition of the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and JNK, is involved in cell proliferation and survival. Naringenin can suppress the phosphorylation of ERK and JNK, thereby inhibiting cancer cell growth.[4]

Inhibition of the MAPK pathway by naringenin.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Naringenin can inhibit the activation of NF-κB, which contributes to its pro-apoptotic effects.[2]

Naringenin's inhibitory effect on the NF-κB pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound like this compound.

References

- 1. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Anti-Inflammatory Pathways of Naringenin Triacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has demonstrated significant anti-inflammatory properties. Its therapeutic potential, however, is often limited by poor bioavailability. Naringenin triacetate, a synthetic derivative, is projected to overcome this limitation, offering a promising avenue for the development of novel anti-inflammatory therapeutics. This technical guide delves into the core anti-inflammatory pathways likely modulated by this compound, drawing upon the extensive research conducted on its parent compound, naringenin. We provide a comprehensive overview of the key signaling cascades, quantitative data on the inhibition of inflammatory mediators, detailed experimental protocols for in vitro and in vivo assessment, and visual representations of the underlying molecular mechanisms.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for effective and safe anti-inflammatory agents is a cornerstone of modern drug discovery.

Naringenin has emerged as a compelling candidate due to its pleiotropic anti-inflammatory effects. However, its clinical translation has been hampered by low aqueous solubility and extensive first-pass metabolism, resulting in poor oral bioavailability. This compound, an acetylated form of naringenin, is designed to enhance its lipophilicity and, consequently, its absorption and systemic exposure. While direct studies on the anti-inflammatory pathways of this compound are limited, it is strongly hypothesized that it exerts its effects through mechanisms similar to those of naringenin, primarily by targeting key inflammatory signaling pathways and the production of pro-inflammatory mediators. Furthermore, evidence suggests that this compound acts as a binder of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the transcription of inflammatory genes, suggesting a potentially novel mechanism of action.

This whitepaper will explore the established anti-inflammatory pathways of naringenin as a foundational model for understanding the therapeutic potential of this compound.

Key Anti-Inflammatory Signaling Pathways

Naringenin, and by extension, this compound, is believed to exert its anti-inflammatory effects by modulating several critical signaling pathways. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target inflammatory genes.

Naringenin has been shown to inhibit NF-κB activation at multiple levels[1][2][3][4][5][6]. It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit[7][8][9]. This ultimately leads to a downstream reduction in the expression of NF-κB-dependent inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play a pivotal role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of inflammatory genes.

Naringenin has been reported to inhibit the phosphorylation of ERK, JNK, and p38 MAPK in various inflammatory models[10][11][12][13][14]. By suppressing the activation of these key kinases, naringenin can effectively downregulate the expression of downstream inflammatory mediators.

Potential Role of BRD4 Inhibition

This compound has been identified as a binder of BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins. BRD4 acts as an epigenetic reader that recognizes acetylated lysine residues on histones and transcription factors, thereby facilitating the transcription of target genes. BRD4 has been shown to play a critical role in the transcription of pro-inflammatory genes by interacting with acetylated NF-κB and recruiting the transcriptional machinery to inflammatory gene promoters[15][16][17][18][19].

Inhibitors of BRD4 have demonstrated potent anti-inflammatory effects in various preclinical models. By binding to the bromodomains of BRD4, these inhibitors prevent its association with acetylated histones and transcription factors, leading to the suppression of inflammatory gene expression. The ability of this compound to bind to BRD4 suggests an additional and potentially synergistic mechanism for its anti-inflammatory activity, distinguishing it from its parent compound.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative data on the anti-inflammatory effects of naringenin from various in vitro and in vivo studies. This data serves as a benchmark for evaluating the potential efficacy of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Naringenin

| Cell Line | Inflammatory Stimulus | Mediator Inhibited | IC50 / % Inhibition (Concentration) | Reference |

| RAW 264.7 Macrophages | LPS | TNF-α | Dose-dependent inhibition | [8] |

| RAW 264.7 Macrophages | LPS | IL-6 | Dose-dependent inhibition | [8] |

| RAW 264.7 Macrophages | LPS | NO (iNOS) | Dose-dependent inhibition | [20] |

| RAW 264.7 Macrophages | LPS | COX-2 | Dose-dependent inhibition | [20] |

| BV2 Microglia | LPS | IL-1β | Significant reduction at 50 µM | [21] |

| BV2 Microglia | LPS | TNF-α | Significant reduction at 50 µM | [21] |

| Human Whole Blood | LPS | IL-1β | Significant inhibition | [22] |

| Human Whole Blood | LPS | IL-6 | Significant inhibition | [22] |

| Human Whole Blood | LPS | TNF-α | Significant inhibition | [22] |

Table 2: In Vivo Anti-Inflammatory Effects of Naringenin

| Animal Model | Inflammatory Condition | Key Findings | Dosage | Reference |

| Mice | LPS-induced endotoxemia | Reduced serum TNF-α and IL-6 | 50 mg/kg | [8] |

| Rats | STZ-nicotinamide-induced diabetes | Lowered inflammatory markers | 50 mg/kg/day | [23] |

| Mice | Superoxide-induced inflammatory pain | Reduced TNF-α and IL-10 production | 50 mg/kg | [24][25] |

| Mice | Dextran sulfate sodium-induced colitis | Reduced TNF-α and IL-6 mRNA | - | [6] |

| Mice | Serum cytokine levels | Reduced proinflammatory cytokines, increased IL-10 | - | [26] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like naringenin and are adaptable for the study of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (Murine Macrophages): A widely used cell line for studying inflammation. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

BV2 (Murine Microglia): For neuroinflammation studies. Culture in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.

-